REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2(O)[CH2:13][CH2:12][CH:11]=[CH:10][CH2:9][CH2:8]2)=[C:5]([N+:15]([O-:17])=[O:16])[CH:4]=[N:3]1.COCCN(S(F)(F)[F:28])CCOC.C([O-])(O)=O.[Na+]>C(Cl)Cl.C1COCC1>[F:28][C:7]1([C:6]2[N:2]([CH3:1])[N:3]=[CH:4][C:5]=2[N+:15]([O-:17])=[O:16])[CH2:13][CH2:12][CH:11]=[CH:10][CH2:9][CH2:8]1 |f:2.3|
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1C1(CC\C=C/CC1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCN(CCOC)S(F)(F)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
dropwise initially, and extracted with DCM (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification via silica gel column chromatography (15-20% EtOAc/hexane)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CC\C=C/CC1)C1=C(C=NN1C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 615 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |